molecular formula C25H22N2O4S B2363652 1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941934-55-0

1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2363652
CAS No.: 941934-55-0
M. Wt: 446.52
InChI Key: MNSKYOPHQRKVTL-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a spirocyclic compound featuring a fused indoline-thiazolidine core with dual dione functionalities and a 2,5-dimethylbenzyl substituent. While direct synthetic or spectroscopic data for this compound are absent in the provided evidence, its structural analogs (e.g., spiro systems, dione derivatives, and sulfone-containing heterocycles) offer insights into comparative properties .

Properties

IUPAC Name

1'-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-12-13-18(2)19(14-17)15-26-22-11-7-6-10-21(22)25(24(26)29)27(20-8-4-3-5-9-20)23(28)16-32(25,30)31/h3-14H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSKYOPHQRKVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a spiro compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a spiro-indoline-thiazolidine framework. The presence of the 2,5-dimethylbenzyl group contributes to its lipophilicity, which may influence its biological interactions.

Antimycobacterial Activity

Research has indicated that spiro compounds similar to the one exhibit significant antimycobacterial activity. For instance, compounds derived from spiro-indolines have shown effectiveness against Mycobacterium tuberculosis, suggesting that structural modifications in this class can enhance their therapeutic potential .

Central Nervous System Effects

The indole derivatives are known for their central nervous system (CNS) activities. Specifically, some studies have indicated that these compounds can act as monoamine oxidase (MAO) inhibitors. MAO inhibitors play a crucial role in the treatment of depression and anxiety disorders by increasing levels of neurotransmitters such as serotonin and norepinephrine in the brain .

Antiparasitic Activity

The compound's structural analogs have been explored for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some related compounds have demonstrated promising results in inhibiting the growth of this parasite through mechanisms involving sterol biosynthesis inhibition . This suggests that the compound may also possess similar antiparasitic properties.

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The ability to inhibit enzymes such as MAO could explain its CNS effects.
  • Interference with Sterol Biosynthesis : As seen in related compounds targeting T. cruzi, inhibition of key enzymes involved in sterol synthesis may be a significant pathway for antiparasitic activity.
  • Hydrogen Bonding Interactions : The molecular conformation allows for intramolecular hydrogen bonding which may stabilize the active form of the compound during its interaction with biological targets .

Case Studies and Research Findings

StudyFindings
Chande et al. (2005)Identified that spiro compounds possess strong antimycobacterial activity.
Glover et al. (1998)Demonstrated that oxindole derivatives are potent MAO inhibitors, suggesting potential for mood disorder treatments.
Bhattacharya et al. (1982)Reported CNS activities linked to indole derivatives, indicating possible therapeutic applications in neuropharmacology.

Comparison with Similar Compounds

Spirocyclic Systems

The target compound’s spiro[indoline-3,2'-thiazolidine] scaffold is structurally distinct from other spiro systems in the evidence:

  • : A spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazole] derivative (Fig. 3) incorporates isoxazole and thiazole rings. Unlike the target compound’s thiazolidine-dione, this system lacks sulfone groups but demonstrates antimicrobial activity, suggesting spiro frameworks may enhance bioactivity .

Dione-Containing Heterocycles

Compounds with isoindoline-1,3-dione moieties () share dione functionalities but differ in core structure:

  • Compound 13c () : Features isoindoline-1,3-dione linked to a triazolidine-thioxo group. Its IR spectra show strong C=O (1785, 1714 cm⁻¹) and C=S (1217 cm⁻¹) peaks, comparable to the target compound’s expected dione and sulfone IR signatures .
  • Synthesis Yield : The target compound’s synthesis (if analogous to ’s dihydrothiophene dioxides) may yield ~28–34%, lower than ’s 33–48% for isoindoline-diones .

Sulfone-Containing Derivatives

details dihydrothiophene-1,1-dioxides with nitro, azido, and aryl substituents:

  • Compound 6 () : 4-Dodecylthio-3-methyl-2-(1′-nitro-1′-phenyl)methylene-2,5-dihydrothiophene-1,1-dioxide. Its ¹H NMR shows aromatic protons at δ 7.15–7.54 ppm, similar to the target compound’s expected phenyl resonances. However, the dodecylthio group introduces hydrophobicity absent in the dimethylbenzyl substituent .
  • Reactivity : Sodium azide reactions in produce azido derivatives (e.g., Compound 10), suggesting the target compound’s sulfone groups may also enable nucleophilic substitutions .

Comparative Data Table

Property Target Compound Compound 13c () Spiro System () Compound 6 ()
Core Structure Spiro[indoline-thiazolidine] with dione/sulfone Isoindoline-1,3-dione + triazolidine Spiro[indole-thiazolo-isoxazole] Dihydrothiophene-1,1-dioxide
Key Substituents 2,5-Dimethylbenzyl, phenyl Methyl, thioxo, phenyl Pyridinyl, acetate Dodecylthio, nitro, phenyl
Synthesis Yield Not reported (inferred: ~28–34%) 42% Not specified 34%
IR Peaks (cm⁻¹) Expected: ~1700–1780 (C=O), ~1150–1250 (SO₂) 1785, 1714 (C=O), 1217 (C=S) Not provided Not provided
Bioactivity Not reported Not reported Antimicrobial Not reported

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